molecular formula C10H3ClF6N2 B010938 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine CAS No. 106582-41-6

7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine

Cat. No. B010938
M. Wt: 300.59 g/mol
InChI Key: XLLWATLHAAVGDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine involves nucleophilic substitution reactions and catalytic reductions. For example, novel bis(ether amine) monomers containing trifluoromethyl groups, such as 1,7-bis(4-amino-2-trifluoromethylphenoxy)naphthalene and 1,6-bis(4-amino-2-trifluoromethylphenoxy)naphthalene, have been synthesized through nucleophilic substitution reactions of 2-chloro-5-nitrobenzotrifluoride followed by catalytic reductions (Chung et al., 2009); (Chung & Hsiao, 2008).

Molecular Structure Analysis

Molecular structure analyses often involve X-ray diffraction and computational methods to understand the configuration and stereochemistry of naphthyridine derivatives. For example, axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been explored for their molecular structure and interactions (Natsugari et al., 1999).

Chemical Reactions and Properties

Chemical properties of these compounds include their reactivity in nucleophilic substitution reactions and their potential to form polyimides with unique properties. The synthesis of polyimides from diamines like 1,7-bis(4-amino-2-trifluoromethylphenoxy)naphthalene showcases the application of these reactions in creating materials with low dielectric constants, high thermal stability, and good mechanical properties (Yang et al., 2003).

Physical Properties Analysis

Physical properties of derivatives of 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine include high thermal stability, with decomposition temperatures for some related compounds occurring above 500 °C in both nitrogen and air atmospheres. These compounds also exhibit low moisture absorption and low dielectric constants, making them suitable for applications in electronics and materials science (Chung et al., 2009).

Chemical Properties Analysis

The chemical properties of 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine derivatives include their solubility in organic solvents, ability to form transparent and flexible films, and their reaction with various commercially available aromatic tetracarboxylic dianhydrides to produce fluorinated polyimides. These polyimides have been noted for their organosolubility, thermal stability, and desirable electrical properties, underscoring the utility of the parent compound in synthesizing advanced materials (Chung & Hsiao, 2008).

Safety And Hazards

As with any chemical compound, safety precautions are essential. Researchers should handle 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine in a well-ventilated area, wear appropriate protective gear, and follow established safety protocols. Specific hazards, toxicity, and environmental impact need further investigation .

properties

IUPAC Name

7-chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3ClF6N2/c11-7-2-1-4-5(9(12,13)14)3-6(10(15,16)17)18-8(4)19-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLWATLHAAVGDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CC(=N2)C(F)(F)F)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3ClF6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382369
Record name 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine

CAS RN

106582-41-6
Record name 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Umeno, L Muroi, Y Kayama, K Usui… - Bioconjugate …, 2023 - ACS Publications
In bioengineering, fluorescent amine-reactive probes are invaluable for the detection of amine species. In particular, targeting probes for lysine, which has a free amino group in amino …
Number of citations: 1 pubs.acs.org

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